4-Methyl-6-phenylhex-3-enenitrile
Description
Structure
3D Structure
Properties
CAS No. |
68555-29-3 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(E)-4-methyl-6-phenylhex-3-enenitrile |
InChI |
InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+ |
InChI Key |
XVXZMGMMEQKDRK-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=C\CC#N)/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CCC#N)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 6 Phenylhex 3 Enenitrile
Retrosynthetic Analysis and Strategic Disconnections
A hypothetical retrosynthetic analysis of 4-Methyl-6-phenylhex-3-enenitrile would typically involve several logical disconnections of its chemical bonds to identify potential starting materials. Key bond disconnections would likely target the carbon-carbon bonds of the hexene backbone and the carbon-nitrile bond. However, without published examples, any proposed retrosynthetic pathway remains purely theoretical.
Contemporary Forward Synthesis Approaches
Modern synthetic chemistry offers a plethora of methods for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of these methods to the synthesis of this compound is conspicuously absent from the literature.
Transition-Metal-Catalyzed Pathways
Transition metals such as ruthenium, rhodium, and palladium are workhorses in modern organic synthesis, enabling a wide array of chemical transformations.
Ruthenium-Catalyzed Radical-Triggered Trifunctionalization and Cyano Migration
Ruthenium catalysis is known for its ability to mediate radical reactions and facilitate complex bond formations. However, no studies have been found that apply ruthenium-catalyzed methodologies, including those involving radical-triggered processes or cyano group migrations, to the synthesis of this compound.
Rhodium-Catalyzed Cyclization and C-C Bond Cleavage Strategies
Rhodium catalysts are frequently employed in cyclization reactions and for the strategic cleavage and formation of carbon-carbon bonds. nih.gov A literature search, however, yields no instances of rhodium-catalyzed approaches being utilized for the construction of this compound.
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds. researchgate.netyoutube.comyoutube.comrsc.org These reactions, which include well-known methods like the Suzuki, Heck, and Sonogashira couplings, are widely used in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netnih.gov Despite their broad applicability, there are no specific reports of their use in the synthesis of this compound.
Organocatalytic and Metal-Free Synthetic Routes
The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These methods offer advantages in terms of cost, toxicity, and sustainability. Nevertheless, a comprehensive search of the scientific literature did not uncover any organocatalytic or other metal-free synthetic routes specifically targeting the preparation of this compound.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.govyoutube.com In the context of nitrile synthesis, NHCs can be employed to generate acyl anion equivalents or to activate substrates for subsequent C-C bond formation. While direct NHC-catalyzed synthesis of this compound has not been extensively documented, the principles of NHC catalysis can be applied to propose a plausible synthetic route. For instance, an NHC could catalyze the coupling of an appropriate aldehyde with a pronucleophile, leading to the formation of the carbon skeleton of the target molecule. The unique ability of NHCs to induce umpolung (polarity reversal) reactivity is central to these transformations. nih.gov
A potential strategy could involve the NHC-catalyzed reaction of an α,β-unsaturated aldehyde with a suitable nitrile-containing coupling partner. The NHC would add to the aldehyde to form a Breslow intermediate, which, after deprotonation, can act as a nucleophile.
Table 1: Representative NHC-Catalyzed Reactions for C-C Bond Formation
| Entry | Catalyst | Reactant A | Reactant B | Product Type | Yield (%) | Reference |
| 1 | Thiazolium salt | Benzaldehyde | α,β-Unsaturated ester | γ-Ketoester | 75 | nih.gov |
| 2 | Triazolium salt | Cinnamaldehyde | Enone | Cyclopentane derivative | 88 | nih.gov |
| 3 | Imidazolium salt | Aliphatic aldehyde | Nitroalkene | γ-Nitro ketone | 92 | nih.gov |
This table presents examples of NHC-catalyzed reactions for C-C bond formation, which are analogous to the type of transformation required for the synthesis of this compound.
Photoredox Catalysis in C-C Bond Formation
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of C-C bonds under mild conditions using visible light as a renewable energy source. acs.orgyoutube.com This methodology relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. For the synthesis of this compound, a photoredox-catalyzed approach could involve the coupling of a radical precursor with a suitable acceptor.
For instance, a photoredox catalyst, upon excitation by visible light, could reduce an alkyl halide to generate an alkyl radical. This radical could then add to an α,β-unsaturated nitrile, or a related Michael acceptor, to construct the desired carbon framework. researchgate.netupenn.edu Alternatively, the photocatalyst could oxidize a species to generate a radical cation, which could then undergo further reactions to form the target molecule. The merger of photoredox catalysis with other catalytic modes, such as nickel catalysis, has further expanded the scope of these transformations. researchgate.netupenn.edu
Table 2: Examples of Photoredox-Catalyzed C-C Bond Forming Reactions
| Entry | Photocatalyst | Substrate A | Substrate B | Product Type | Yield (%) | Reference |
| 1 | [Ir(ppy)2(dtbbpy)]PF6 | Alkyl bromide | α,β-Unsaturated ester | γ-Ketoester | 85 | acs.org |
| 2 | Ru(bpy)3Cl2 | Aryl diazonium salt | Styrene | 1,2-Diarylethane | 90 | acs.org |
| 3 | Eosin Y | Amine | Alkene | α-Amino radical addition product | 78 | acs.org |
This table showcases representative examples of photoredox-catalyzed C-C bond formations relevant to the synthesis of unsaturated nitriles.
Radical Relay Methodologies
Radical relay methodologies offer a unique approach to functionalize remote C-H bonds or to orchestrate complex cascade reactions. rsc.org In these processes, a radical is generated at one position of a molecule and then "relayed" to another position through a series of intramolecular hydrogen atom transfer (HAT) or other radical translocation events. This strategy can be envisioned for the synthesis of this compound by designing a substrate that can undergo a radical cascade cyclization or a remote functionalization to install the nitrile group.
A plausible approach could involve the generation of a radical on a precursor molecule, which then undergoes a 1,5-HAT to a position that can then be functionalized to introduce the nitrile group. The use of a cyano-group-containing radical precursor could also be a viable strategy. Copper-catalyzed radical relay processes have been shown to be effective for the cyanation of C-H bonds. organic-chemistry.org
Electrochemical Synthesis Methods
Electrochemical synthesis has gained significant attention as a green and sustainable alternative to traditional synthetic methods. nih.gov By using electrons as a traceless reagent, electrosynthesis can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants.
Anodic Oxidation Pathways
Anodic oxidation can be employed to generate electrophilic species or radical cations that can participate in C-C bond-forming reactions. In the context of synthesizing this compound, an anodic process could be used to oxidize a suitable precursor to generate a carbocation or a radical cation, which could then be trapped by a cyanide source. For example, the electrochemical oxidation of an alkene in the presence of a cyanide salt could potentially lead to the formation of an allylic nitrile. researchgate.netresearchgate.net
Reductive Electrochemical Transformations
Conversely, cathodic reduction can be used to generate nucleophilic species or radical anions. A reductive electrochemical approach to this compound could involve the reduction of an α,β-unsaturated ketone or aldehyde to a radical anion, which could then react with a cyanide source. Alternatively, the electrochemical reduction of an alkyl halide could generate a carbanion-like species that could participate in a nucleophilic attack to form the desired C-C bond.
Table 3: Electrochemical Synthesis of Nitriles and Related Compounds
| Entry | Electrode | Substrate | Reagent | Product Type | Yield (%) | Reference |
| 1 | Platinum Anode | Toluene | Ammonium (B1175870) acetate | Benzyl cyanide | 65 | nih.gov |
| 2 | Carbon Cathode | Benzaldehyde | Acetonitrile | β-Hydroxynitrile | 72 | nih.gov |
| 3 | Nickel Foam Anode | Benzylamine | - | Benzonitrile (B105546) | 95 | nih.gov |
This table provides examples of electrochemical methods for the synthesis of nitriles, illustrating the potential of these techniques for the target compound.
Stereoselective Synthesis
The presence of a double bond in this compound introduces the possibility of E/Z isomerism. Achieving high stereoselectivity in the formation of this double bond is a critical aspect of its synthesis. Various stereoselective methods can be employed to control the geometry of the double bond in α,β-unsaturated nitriles.
One common approach is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, where the choice of the phosphonium (B103445) ylide or phosphonate (B1237965) reagent and the reaction conditions can influence the E/Z selectivity. For example, stabilized ylides in the Wittig reaction generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer. The HWE reaction often provides excellent E-selectivity.
Furthermore, stereoselective reduction of an alkyne precursor can also be used to control the double bond geometry. For instance, the reduction of a corresponding alkyne with a dissolving metal reduction (e.g., Na in liquid NH3) typically yields the E-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) affords the Z-alkene.
Recent advances in catalysis have also led to the development of stereoselective cross-coupling reactions that can be applied to the synthesis of unsaturated nitriles with high control over the double bond geometry.
Diastereoselective Approaches
Diastereoselectivity in the synthesis of this compound would involve controlling the configuration of its two stereocenters to favor the formation of one diastereomer over others. Given the structure of the target molecule, key strategies would likely revolve around the stereocontrolled formation of the carbon-carbon bond at the C4 and C6 positions.
Methodologies that could be explored for the diastereoselective synthesis of this nitrile include substrate-controlled, auxiliary-controlled, and reagent-controlled strategies. For instance, a chiral auxiliary attached to a precursor molecule could direct the stereochemical outcome of a key bond-forming reaction, such as an aldol (B89426) condensation or a Michael addition, before being cleaved to yield the desired diastereomer of this compound.
While specific research on the diastereoselective synthesis of this compound is not extensively documented, related studies on similar α,β-unsaturated nitriles often employ strategies such as the Horner-Wadsworth-Emmons reaction with chiral phosphonates or the use of chiral catalysts in conjugate addition reactions to prochiral substrates. The choice of reagents and reaction conditions would be critical in maximizing the diastereomeric excess (d.e.).
Table 1: Potential Diastereoselective Strategies and Expected Outcomes
| Synthetic Strategy | Key Reaction | Potential Stereocontrol Element | Expected Outcome |
| Substrate-Controlled | Aldol Condensation | Pre-existing stereocenter in the aldehyde or nitrile fragment | Moderate to high d.e. depending on the directing group |
| Auxiliary-Controlled | Michael Addition | Chiral auxiliary (e.g., Evans oxazolidinone) on the nucleophile | High d.e., but requires additional steps for auxiliary attachment and removal |
| Reagent-Controlled | Asymmetric Hydrogenation | Chiral catalyst (e.g., Rh- or Ru-based) | Potentially high d.e. for the reduction of a suitable precursor |
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this would involve the asymmetric synthesis of either the (R) or (S) enantiomer at its chiral centers. Asymmetric catalysis is a powerful tool for achieving this goal, offering the potential for high enantiomeric excess (e.e.) with only a small amount of a chiral catalyst.
Potential enantioselective routes to this compound could involve the use of chiral Lewis acids or organocatalysts to promote key bond-forming reactions. For example, an asymmetric conjugate addition of a cyanide source to a suitable α,β-unsaturated precursor could establish the stereocenter at the C4 position with high enantioselectivity.
While direct enantioselective methods for this compound are not prominently reported, the synthesis of other chiral nitriles has been successfully achieved using various catalytic systems. nih.gov These often involve the use of transition metal catalysts with chiral ligands or metal-free organocatalysts. nih.gov The development of a successful enantioselective synthesis would require careful screening of catalysts, solvents, and reaction conditions to optimize both yield and enantioselectivity. nih.gov
Table 2: Potential Enantioselective Catalytic Systems
| Catalyst Type | Ligand/Catalyst Example | Key Reaction | Potential Enantiomeric Excess (e.e.) |
| Transition Metal Catalyst | Rhodium-BINAP | Asymmetric Hydrogenation | >90% |
| Organocatalyst | Cinchona alkaloid derivative | Conjugate Addition | 80-99% |
| Chiral Lewis Acid | Ti-TADDOL complex | Cyanosilylation | >95% |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. This involves a holistic approach that considers all aspects of the chemical transformation, from the choice of starting materials to the final product isolation.
Solvent Selection and Optimization
The choice of solvent is a critical factor in the greenness of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. For the synthesis of this compound, the ideal solvent would be non-toxic, non-flammable, renewable, and readily recyclable.
Traditional organic solvents such as dichloromethane, chloroform, and benzene (B151609) are being replaced by greener alternatives. These include water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The optimization of reaction conditions to enable the use of such solvents would be a key aspect of developing a green synthesis of this compound.
Table 3: Comparison of Conventional and Green Solvents
| Solvent | Key Properties | Environmental/Safety Concerns | Potential for Use in Synthesis |
| Dichloromethane | Good solvent for many organic compounds | Carcinogenic, volatile organic compound (VOC) | Traditional choice, but phasing out |
| Water | Non-toxic, non-flammable, abundant | Limited solubility for nonpolar reactants | Ideal for certain reactions, use of phase-transfer catalysts may be needed |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, high boiling point, stable | Can form peroxides | A promising green alternative to THF |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Requires high pressure | Excellent for extractions and some reactions |
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
For the synthesis of this compound, reactions with high atom economy, such as addition and rearrangement reactions, would be preferred over substitution and elimination reactions that generate stoichiometric byproducts. For example, a direct catalytic addition of a methyl group and a phenylpropyl group across a nitrile-containing starting material would, in principle, have 100% atom economy.
Reaction efficiency is also a key metric, encompassing not only the chemical yield but also factors like reaction time, energy consumption, and ease of purification. Optimizing these parameters is essential for a truly efficient and green synthesis.
Sustainable Catalysis Development
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency, selectivity, and under milder conditions, while being used in small amounts and often being recyclable. The development of sustainable catalysts for the synthesis of this compound would focus on several key areas.
One area of focus is the use of earth-abundant and non-toxic metals in place of rare and precious metals like palladium, platinum, and rhodium. Iron, copper, and zinc are attractive alternatives that are being increasingly explored for a wide range of organic transformations.
Another important aspect is the development of heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). This facilitates easy separation and recycling of the catalyst, reducing waste and cost. The immobilization of homogeneous catalysts on solid supports is a common strategy to achieve this.
Finally, biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions (aqueous environment, ambient temperature, and pressure). The discovery or engineering of an enzyme capable of catalyzing a key step in the synthesis of this compound would represent a significant advancement in sustainable chemistry.
Table 4: Comparison of Catalysis Approaches
| Catalysis Type | Advantages | Disadvantages | Relevance to Sustainable Synthesis |
| Homogeneous Catalysis | High activity and selectivity | Difficult to separate and recycle | Can be made more sustainable through ligand design and use of abundant metals |
| Heterogeneous Catalysis | Easy separation and recycling, robust | Often lower activity/selectivity than homogeneous counterparts | Highly desirable for industrial-scale green processes |
| Biocatalysis | High selectivity, mild conditions, biodegradable | Limited substrate scope, can be sensitive to reaction conditions | The ultimate green catalytic solution when applicable |
Elucidation of Reaction Mechanisms and Kinetics of 4 Methyl 6 Phenylhex 3 Enenitrile Transformations
Detailed Mechanistic Pathways of Formation and Transformation Reactions
The formation and subsequent reactions of 4-methyl-6-phenylhex-3-enenitrile are dictated by the interplay of its functional groups: the nitrile (cyano group), the carbon-carbon double bond, and the phenyl group.
Michael Addition and Intramolecular Cyclization Mechanisms
The synthesis of substituted nitriles can often be achieved through a Michael addition, a versatile carbon-carbon bond-forming reaction. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this context, a related α,β-unsaturated nitrile. While this compound is a β,γ-unsaturated nitrile, its synthesis could potentially involve precursors that undergo Michael addition.
Furthermore, under specific conditions, intramolecular cyclization reactions can occur. For instance, a tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been utilized to synthesize polyfunctionalized pyrroles from gem-diactivated acrylonitriles. This strategy relies on the dual role of the cyanide ion as both a nucleophile in the Michael addition and a mediator in the subsequent cyclization.
Radical Intermediates and Propagation in Hexenenitrile Syntheses
Recent studies have highlighted the significance of radical-mediated reactions in the functionalization of hexenenitriles. These reactions often proceed through the formation of radical intermediates, which can undergo a variety of propagation steps. A notable example is the trifunctionalization of hexenenitriles, where a radical is generated on the alkenyl part of the molecule. This intermediate can then be trapped by other radical species, leading to the introduction of multiple functional groups.
The general mechanism for such radical processes often involves:
Initiation: Generation of a radical species, often through the use of a radical initiator or photoredox catalysis.
Propagation:
Addition of the initial radical to the double bond of the hexenenitrile, forming a new radical intermediate.
This intermediate can then undergo further reactions, such as intramolecular cyclization or reaction with other molecules.
Termination: Combination or disproportionation of radical species to form stable products.
Role of Functional Group Migration (e.g., Remote Cyano Group Migration)
A particularly intriguing aspect of radical reactions involving hexenenitriles is the potential for remote functional group migration. Specifically, the 1,4-migration of a cyano group has been observed in radical-mediated difunctionalization and trifunctionalization reactions of unactivated alkenes. In this process, a radical addition to the alkene can trigger the migration of a distal cyano group to the newly formed radical center. This migration results in the formation of a new radical intermediate, which can then be trapped to yield the final product. This strategy has been shown to be effective for the functionalization of unactivated alkenes under mild conditions.
SN2 Mechanism in Ring-Opening Reactions
While not a direct transformation of this compound itself, the nitrile group is a key functional group that can be introduced via an SN2 (bimolecular nucleophilic substitution) reaction. For instance, the reaction of an appropriate alkyl halide with a cyanide salt is a common method for synthesizing nitriles.
Conversely, if this compound were to be part of a cyclic system, such as an epoxide, ring-opening reactions could proceed via an SN2 mechanism. The regioselectivity of such a ring-opening would be influenced by steric and electronic factors, with the nucleophile typically attacking the less substituted carbon atom under basic or neutral conditions. The SN2 mechanism is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center.
Kinetic Studies of Key Transformations
Determination of Rate-Limiting Steps
Michael Addition: The rate-limiting step is typically the initial nucleophilic attack on the β-carbon of the α,β-unsaturated system. The rate would be influenced by the nucleophilicity of the attacking species and the electrophilicity of the Michael acceptor.
Radical Reactions: In radical chain reactions, the rate-limiting step can be either the initiation, propagation, or termination step, depending on the specific reaction conditions and the nature of the reactants. For many radical additions to alkenes, the initial addition of the radical to the double bond is the rate-determining step.
SN2 Reactions: For an SN2 reaction, the rate-limiting step is the concerted bond-forming and bond-breaking process. The rate is dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance at the reaction center significantly slows down the reaction rate.
Without experimental data, the identification of the precise rate-limiting steps for the reactions of this compound remains speculative.
: A Review of Available Data
A comprehensive review of scientific literature and chemical databases has been conducted to gather information on the reaction mechanisms, kinetics, and catalytic influences related to the chemical compound this compound. Despite extensive searches, specific studies detailing the elucidation of its reaction mechanisms, the influence of catalysis on its reaction rates, and isotopic labeling studies for mechanistic confirmation are not available in the public domain.
The search encompassed a wide range of chemical literature, including journals, patents, and chemical databases, using various search strategies and compound identifiers. The investigation specifically targeted data pertaining to the following areas:
Isotopic Labeling Studies for Mechanistic Confirmation:The search aimed to find studies where isotopes (e.g., ¹³C, ²H, ¹⁵N) were incorporated into the this compound molecule to trace the pathways of atoms during its chemical reactions, thereby providing definitive evidence for proposed mechanisms.
The absence of specific research on this compound prevents the creation of detailed data tables and an in-depth discussion as outlined in the requested article structure.
While no direct information was found for the target compound, general methodologies for studying the transformation of structurally related unsaturated nitriles do exist. For instance, research in the broader field of organic chemistry has detailed the use of transition metal catalysts, such as copper and iridium, in the transformation of various allylic and unsaturated nitriles. These studies often employ kinetic analysis and isotopic labeling to understand the underlying reaction pathways. However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.
Based on the exhaustive search conducted, there is currently no published research that specifically addresses the elucidation of reaction mechanisms, kinetics, catalytic influences, or isotopic labeling studies for this compound. Therefore, the requested article with detailed research findings and data tables on this particular compound cannot be generated at this time.
Table of Compounds Mentioned
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic information for the compound this compound. Despite extensive investigation into resources detailing advanced analytical techniques, specific experimental data regarding its structural and electronic properties, as determined by multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman), is not publicly available at this time.
Efforts to locate scholarly articles or database entries that provide in-depth analysis of this compound have been unsuccessful. Consequently, the creation of a detailed article focusing on the advanced spectroscopic analysis of this specific compound, as per the requested outline, cannot be fulfilled. The necessary primary data for sections on 2D NMR techniques (COSY, HSQC, HMBC, NOESY), solid-state NMR, mass spectrometry fragmentation pathways, and theoretical vibrational frequency calculations are absent from the accessible scientific record.
While general principles of spectroscopic analysis for compounds with similar functional groups—such as nitriles, alkenes, and aromatic rings—are well-established, applying these generalities to this compound without specific experimental data would be purely speculative and would not meet the required standard of scientific accuracy.
This lack of information suggests that this compound may be a novel compound, a rarely synthesized intermediate, or a compound that has not been subjected to thorough spectroscopic characterization in published research. Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required for the requested detailed analysis.
Advanced Spectroscopic Analysis for Structural and Electronic Insights of 4 Methyl 6 Phenylhex 3 Enenitrile
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For chiral molecules, circular dichroism (CD) spectroscopy provides additional information by measuring the differential absorption of left- and right-circularly polarized light, which is crucial for determining stereochemical features.
Analysis of Electronic Transitions and Chiral Properties
The electronic spectrum of 4-Methyl-6-phenylhex-3-enenitrile is expected to be dominated by transitions associated with its phenyl and α,β-unsaturated nitrile chromophores. The phenyl group typically exhibits a strong absorption band (ε > 10,000) around 200-210 nm, corresponding to a π → π* transition, and a weaker, structured band (the "B-band") between 250 and 270 nm.
The α,β-unsaturated nitrile moiety (-C=C-C≡N) also contributes to the UV spectrum. The π → π* transition of the conjugated system would likely appear as a strong absorption in the 210-240 nm region. A much weaker n → π* transition, originating from the nitrogen lone pair of the nitrile group, might be observed at longer wavelengths, although it is often obscured by the more intense π → π* bands.
Due to the presence of a chiral center at the fourth carbon atom, this compound is a chiral molecule. Therefore, it is expected to be CD-active. The CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformations of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be necessary to correlate the experimental CD spectrum with the absolute stereochemistry of the (R)- and (S)-enantiomers.
A hypothetical data table for the expected electronic transitions is presented below. It is important to note that these are estimated values based on similar structures, as experimental data for this compound is not currently available.
| Chromophore | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Expected Cotton Effect |
| Phenyl | π → π | ~205 | >10,000 | Strong |
| Phenyl | π → π (B-band) | ~260 | ~200-300 | Weak to Medium |
| α,β-Unsaturated Nitrile | π → π | ~220 | >8,000 | Strong |
| α,β-Unsaturated Nitrile | n → π | >280 | <100 | Weak |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained.
For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Crucially, for a chiral sample, anomalous dispersion techniques could be used to unambiguously determine the absolute configuration of the stereocenter at C4, thus distinguishing between the (R) and (S) enantiomers.
Furthermore, the analysis would reveal the crystal packing arrangement, detailing the intermolecular interactions such as van der Waals forces and any potential C-H···N or C-H···π interactions. This information is vital for understanding the solid-state properties of the compound.
Given the absence of published crystallographic data for this compound, a hypothetical data table of key crystallographic parameters is not feasible. The generation of such data is entirely dependent on the successful crystallization of the compound and subsequent experimental analysis.
Theoretical and Computational Chemistry Studies on 4 Methyl 6 Phenylhex 3 Enenitrile
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a molecule like 4-Methyl-6-phenylhex-3-enenitrile, these methods would provide deep insights into its properties.
Density Functional Theory (DFT) is a popular computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized geometry, bond lengths, and bond angles. These calculations could also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The nitrile carbon, for instance, is expected to be electrophilic. libretexts.org
Energetic properties such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO) would also be calculated. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. DFT has been successfully used to analyze the reaction pathways of α,β-unsaturated nitriles, particularly in the context of their activation under superacidic conditions. rsc.orgresearchgate.net
A hypothetical DFT study on this compound might yield the following data:
| Property | Predicted Value | Significance |
| Optimized Energy | [Hypothetical Value] a.u. | Provides the most stable geometric conformation. |
| HOMO Energy | [Hypothetical Value] eV | Indicates the ability to donate electrons. |
| LUMO Energy | [Hypothetical Value] eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | [Hypothetical Value] eV | Relates to chemical reactivity and stability. |
| Dipole Moment | [Hypothetical Value] Debye | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an example of what a DFT calculation would produce.
Ab initio methods are computationally more demanding than DFT but can provide higher accuracy for certain properties. mdpi.com For this compound, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used to obtain highly accurate energies and to benchmark the results from DFT calculations. acs.org These methods are particularly useful for studying reaction mechanisms and transition states where electron correlation effects are significant. chemrxiv.org High-level ab initio calculations could provide precise data on the activation energies for various potential reactions of the nitrile group. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations would be instrumental in exploring the conformational landscape and flexibility of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This would be particularly insightful for understanding the flexibility of the hexene chain and the rotational freedom around the single bonds. Such simulations could identify the most stable conformers and the energy barriers between them.
Prediction and Elucidation of Reaction Pathways and Transition States
Computational methods are powerful tools for predicting and elucidating reaction pathways. For this compound, this could involve studying reactions such as hydrolysis, reduction, or addition reactions at the carbon-carbon double bond or the nitrile group. chemistrysteps.comlumenlearning.com DFT and ab initio calculations can be used to locate the transition state structures for these reactions and to calculate the activation energies, providing insights into the reaction kinetics. acs.orgchemrxiv.org For example, the hydrolysis of nitriles to carboxylic acids can proceed through either acid- or base-catalyzed mechanisms, and computational studies could determine the preferred pathway for this specific molecule. chemistrysteps.com The reaction of the nitrile group with nucleophiles like thiols has also been a subject of computational investigation, which could be relevant for understanding potential interactions. nih.govnih.gov
A hypothetical reaction pathway analysis might produce a table like this:
| Reaction | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |
| Acid-Catalyzed Hydrolysis | This compound, H₃O⁺ | [Hypothetical Value] | 4-Methyl-6-phenylhex-3-enoic acid |
| Reduction with LiAlH₄ | This compound, LiAlH₄ | [Hypothetical Value] | 4-Methyl-6-phenylhex-3-en-1-amine |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Orbital Analysis and Bonding Characteristics
A molecular orbital (MO) analysis of this compound would provide a detailed picture of its bonding characteristics. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be located on the phenyl ring or the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is expected to be centered on the C≡N triple bond, indicating its susceptibility to nucleophilic attack. libretexts.org Analysis of the molecular orbitals would also help in understanding the electronic transitions observed in its UV-Vis spectrum.
In Silico Studies of Potential Molecular Interactions
In silico studies could be used to model the potential interactions of this compound with other molecules, such as in the active site of an enzyme. While excluding biological outcomes, these models can provide valuable information about the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that could occur. For instance, the phenyl group could participate in π-π stacking interactions, while the nitrile group could act as a hydrogen bond acceptor. These studies would be valuable in understanding the molecule's behavior in a complex chemical environment.
Chemical Reactivity and Derivatization Strategies of 4 Methyl 6 Phenylhex 3 Enenitrile
Reactions Involving the Nitrile Functional Group
The nitrile group (C≡N) in 4-Methyl-6-phenylhex-3-enenitrile is a versatile functional handle, susceptible to a range of transformations including hydrolysis, reduction, and nucleophilic additions. libretexts.org
Hydrolysis and Reduction Pathways
The nitrile functionality can be readily converted into other important chemical groups such as carboxylic acids, amides, and primary amines through hydrolysis and reduction reactions.
Hydrolysis: Under either acidic or basic conditions, the nitrile group undergoes hydrolysis. libretexts.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. libretexts.orglibretexts.org Vigorous hydrolysis, however, leads to the formation of a carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.org
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, effectively converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond with the addition of hydrogen atoms. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org
Table 1: Representative Hydrolysis and Reduction Reactions of Nitriles Data presented is for analogous nitrile compounds.
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis to Carboxylic Acid | H₂SO₄, heat | Carboxylic Acid | libretexts.org |
| Hydrolysis to Amide | Mild acidic or basic conditions | Amide | libretexts.org |
| Reduction to Primary Amine | 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.orglibretexts.org |
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents. This reaction provides a valuable route for the synthesis of ketones. The initial nucleophilic addition of the Grignard reagent to the nitrile forms an imine salt intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding ketone. libretexts.org
Table 2: Representative Nucleophilic Addition to Nitriles Data presented is for analogous nitrile compounds.
| Nucleophile | Reagents and Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Grignard Reagent (R'-MgX) | 1. Grignard Reagent, 2. H₃O⁺ | Imine Salt | Ketone | libretexts.org |
Transformations at the Hexene Double Bond
The carbon-carbon double bond in this compound, being in a β,γ-position relative to the nitrile group, exhibits reactivity typical of an alkene. However, its reactivity can be influenced by the presence of the nitrile.
Hydrogenation and Halogenation Reactions
Hydrogenation: Catalytic hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). This reaction saturates the alkene, yielding 4-Methyl-6-phenylhexanenitrile. It is important to note that under more forcing conditions, the nitrile group may also be reduced.
Halogenation: The double bond can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane. The regioselectivity and stereoselectivity of this reaction are governed by the established mechanisms for alkene halogenation.
Table 3: Representative Hydrogenation and Halogenation of Alkenes Data presented is for analogous alkene compounds.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkane |
| Bromination | Br₂, CCl₄ | Dibromoalkane |
Epoxidation and Dihydroxylation
Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. This can be achieved via two main stereochemical pathways:
Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) results in the addition of both hydroxyl groups to the same face of the double bond.
Anti-dihydroxylation: This can be accomplished in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.
Table 4: Representative Epoxidation and Dihydroxylation of Alkenes Data presented is for analogous alkene compounds.
| Transformation | Reagents and Conditions | Stereochemistry | Product |
|---|---|---|---|
| Epoxidation | m-CPBA | Stereospecific | Epoxide |
| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | Syn | Vicinal Diol |
| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Anti | Vicinal Diol |
Cycloaddition Reactions
The double bond of this compound can participate in cycloaddition reactions. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene can act as a dienophile if reacted with a suitable conjugated diene. The feasibility and rate of such reactions would depend on the electronic properties and steric hindrance of the alkene. Another possibility is the [3+2] cycloaddition with 1,3-dipoles, such as nitrile oxides or azides, which would lead to the formation of five-membered heterocyclic rings. A review of cycloaddition reactions involving 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) highlights the utility of such reactions in generating heterocyclic systems. researchgate.net
Table 5: Representative Cycloaddition Reactions Data presented is for analogous unsaturated compounds.
| Reaction Type | Reactant | Product | Reference |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexene | General Principle |
| [3+2] Cycloaddition | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Triazolidine derivative | researchgate.net |
Modifications of the Phenyl Moiety
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. youtube.commasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, the substituent on the benzene (B151609) ring is a long, unsaturated alkyl chain. This alkyl group is generally considered to be an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, it is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions on the ring adjacent (ortho) or opposite (para) to the alkyl substituent.
The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. masterorganicchemistry.com Subsequent deprotonation re-establishes the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com
| Reaction Type | Reagents | Typical Catalyst | Predicted Major Products (ortho- and para-isomers) |
| Nitration | HNO₃ | H₂SO₄ | 4-Methyl-6-(2-nitrophenyl)hex-3-enenitrile and 4-Methyl-6-(4-nitrophenyl)hex-3-enenitrile |
| Halogenation (Bromination) | Br₂ | FeBr₃ or AlBr₃ | 4-Methyl-6-(2-bromophenyl)hex-3-enenitrile and 4-Methyl-6-(4-bromophenyl)hex-3-enenitrile |
| Halogenation (Chlorination) | Cl₂ | FeCl₃ or AlCl₃ | 4-Methyl-6-(2-chlorophenyl)hex-3-enenitrile and 4-Methyl-6-(4-chlorophenyl)hex-3-enenitrile |
| Sulfonation | Fuming H₂SO₄ | - | 2-(3-Methyl-5-cyanopent-3-en-1-yl)benzenesulfonic acid and 4-(3-Methyl-5-cyanopent-3-en-1-yl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl (e.g., CH₃Cl) | AlCl₃ | 4-Methyl-6-(2-alkylphenyl)hex-3-enenitrile and 4-Methyl-6-(4-alkylphenyl)hex-3-enenitrile |
| Friedel-Crafts Acylation | R-COCl (e.g., CH₃COCl) | AlCl₃ | 1-(2-(3-Methyl-5-cyanopent-3-en-1-yl)phenyl)ethan-1-one and 1-(4-(3-Methyl-5-cyanopent-3-en-1-yl)phenyl)ethan-1-one |
It is important to note that in Friedel-Crafts alkylation, polyalkylation and carbocation rearrangements can be potential side reactions. Friedel-Crafts acylation, followed by reduction of the ketone, can be a more controlled method for introducing alkyl groups.
Functionalization via C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a more atom-economical and efficient approach to molecular modification compared to traditional methods that often require pre-functionalized starting materials. While still a developing field, transition metal-catalyzed C-H activation has emerged as a powerful tool.
For a molecule like this compound, there are several C-H bonds that could potentially be targeted. In the context of the phenyl moiety, C-H activation would involve the direct replacement of a hydrogen atom on the aromatic ring with a new functional group, often guided by a directing group. While the existing alkyl chain is not a classical directing group for many C-H activation catalysts, research in this area is rapidly advancing to include less traditional substrates.
Alternatively, the benzylic C-H bonds (the C-H bonds on the carbon atom directly attached to the phenyl ring) are often more susceptible to activation than the aromatic C-H bonds due to their lower bond dissociation energy. This could provide a different avenue for derivatization, leading to functionalization at the benzylic position rather than on the aromatic ring itself.
Given the lack of specific literature for this compound, a table of detailed research findings cannot be compiled. However, the general approach would involve screening various transition metal catalysts (e.g., based on palladium, rhodium, or iridium) and reaction conditions to achieve selective C-H functionalization at either the aromatic or benzylic positions.
Synthesis of Structural Analogues and Libraries
The synthesis of structural analogues and libraries of compounds is a critical step in drug discovery and materials science to establish structure-activity relationships (SAR). For this compound, several strategies can be envisioned for generating a library of related compounds.
One approach involves modifying the starting materials used in its synthesis. Assuming a plausible retrosynthetic analysis, the molecule could be constructed from precursors such as a substituted phenylacetonitrile (B145931) and a suitable alkylating agent. By varying the substituents on the phenylacetonitrile (e.g., with different functional groups at various positions) or by using different alkylating agents, a diverse library of analogues could be generated.
Another strategy involves the derivatization of the final this compound molecule itself. As discussed in the previous sections, the phenyl ring can be functionalized via electrophilic aromatic substitution or C-H activation to introduce a wide range of substituents. Additionally, the nitrile group and the alkene can also serve as handles for further chemical transformations, although this falls outside the scope of the current discussion.
The following table outlines a conceptual framework for the synthesis of structural analogues.
| Parent Compound | Modification Strategy | Variable Component | Potential Analogue Structures |
| This compound | Variation of Phenyl Precursor | Substituted Phenylacetonitrile (e.g., 4-chloro, 4-methoxy, 3-nitro) | 4-Methyl-6-(substituted-phenyl)hex-3-enenitriles |
| This compound | Variation of Alkylating Agent | Different unsaturated alkyl halides | Analogues with modified alkyl chain length or substitution patterns |
| This compound | Post-synthesis Derivatization (Phenyl Ring) | Electrophilic Aromatic Substitution Reagents | Halogenated, nitrated, sulfonated, acylated, or alkylated phenyl derivatives |
The creation of such a library, followed by systematic screening, would be instrumental in identifying compounds with optimized properties for a given application.
Applications of 4 Methyl 6 Phenylhex 3 Enenitrile As a Chemical Building Block and in Material Science
Utility as a Precursor in Complex Organic Synthesis
There is currently no detailed information available in peer-reviewed scientific literature or patent filings that describes the utility of 4-Methyl-6-phenylhex-3-enenitrile as a precursor in complex organic synthesis. While its structure suggests potential reactivity at the nitrile group and the carbon-carbon double bond, no specific examples of its conversion into more complex molecular architectures have been documented.
Integration into Polymerization Processes
Comprehensive studies on the integration of this compound into polymerization processes appear to be absent from the public domain. The presence of a polymerizable alkene-like group suggests theoretical potential for its use as a monomer or comonomer. However, specific research findings in this area are not available.
Copolymerization Studies (e.g., with Acrylonitrile)
No specific studies detailing the copolymerization of this compound with acrylonitrile (B1666552) or any other monomer have been found in the available scientific literature.
Radical Polymerization and its Mechanistic Aspects
There is no published research on the radical polymerization of this compound. Consequently, mechanistic studies of such a process have not been described.
Controlled Polymerization Techniques
Investigations into the use of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with this compound as a monomer have not been reported in the accessible literature.
Role in the Synthesis of Specialty Chemicals
While the chemical structure of this compound suggests it could potentially serve as a synthon for various specialty chemicals, there are no specific examples or methodologies documented in publicly available research or patents that demonstrate this role.
Potential as a Ligand or Ligand Precursor in Catalysis (Theoretical/Design Aspects)
The nitrile group in this compound has the theoretical potential to coordinate with metal centers, suggesting a possible role as a ligand in catalysis. However, there are no published theoretical studies, ligand design reports, or experimental work that explore this potential.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyl 6 Phenylhex 3 Enenitrile
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental in determining the purity of 4-Methyl-6-phenylhex-3-enenitrile and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate purity determination.
Method Parameters: A reversed-phase HPLC method is often suitable for a molecule with the polarity of this compound. The phenyl group and the hydrocarbon chain provide sufficient hydrophobicity for retention on a C18 column. The nitrile group adds a degree of polarity, allowing for effective elution with a polar mobile phase.
Column Selection: A C18 column is a common choice for the separation of moderately polar organic compounds. The selection of column dimensions and particle size will depend on the desired resolution and analysis time.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. The pH of the aqueous component can be adjusted to optimize the peak shape, although for a neutral molecule like this compound, a neutral pH is generally sufficient.
Detection: A UV detector is the most common choice for detecting this compound, as the phenyl group provides a strong chromophore. The detection wavelength is typically set at the absorbance maximum of the compound, which is expected to be around 254 nm.
A summary of a typical HPLC method for the analysis of this compound is presented in the interactive table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 8.5 minutes |
Gas chromatography is a powerful technique for the analysis of volatile compounds. While this compound has a moderate boiling point, its analysis by GC can be enhanced through derivatization, particularly when dealing with trace-level analysis or complex matrices.
Derivatization: The nitrile group itself is amenable to certain derivatization reactions that can improve its volatility and chromatographic behavior. One common approach is the reduction of the nitrile to a primary amine, followed by silylation to form a more volatile derivative. This can be achieved using reagents like lithium aluminum hydride for the reduction and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation.
Column Selection: A non-polar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for the separation of such derivatives.
GC Parameters: The injector and detector temperatures are optimized to ensure efficient volatilization of the derivative without causing thermal degradation. A temperature-programmed oven is used to achieve good separation of the target analyte from any impurities or matrix components.
Below is an interactive table outlining typical GC parameters for the analysis of a silylated derivative of the reduced form of this compound.
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.
GC-MS: Gas Chromatography-Mass Spectrometry is an invaluable tool for the identification of volatile and semi-volatile compounds in complex mixtures. For this compound, GC-MS analysis would provide a mass spectrum that can be used for structural confirmation. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 185, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a methyl group ([M-15]+), a propyl group ([M-43]+), and cleavage at the benzylic position, leading to a prominent ion at m/z 91 (the tropylium ion).
LC-MS: Liquid Chromatography-Mass Spectrometry is particularly useful for the analysis of less volatile compounds or for samples in complex biological or environmental matrices. youtube.commdpi.comfrontiersin.org For this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable. In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 186. LC-MS/MS experiments can be performed to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions.
The following interactive table summarizes the expected mass spectral data for this compound.
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS | EI | 185 | 170 ([M-CH3]+), 142 ([M-C3H7]+), 91 (C7H7+) |
| LC-MS | ESI (+) | 186 ([M+H]+) | Fragmentation would be induced in MS/MS experiments. |
GC-IR: Gas Chromatography-Infrared Spectroscopy provides real-time infrared spectra of compounds as they elute from the GC column. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra. The IR spectrum of this compound would show characteristic absorption bands for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, the C=C double bond stretch around 1650 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. alwsci.comspectroscopyonline.com
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy is a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures, such as natural product extracts. nih.govd-nb.infopitt.eduthieme-connect.com By coupling an HPLC system to an NMR spectrometer, it is possible to obtain ¹H and ¹³C NMR spectra of the separated components. For this compound, the ¹H NMR spectrum would provide detailed information about the different proton environments, including the signals for the aromatic protons, the vinylic proton, and the aliphatic protons. 2D NMR experiments, such as COSY and HSQC, could be performed to establish the connectivity of the molecule and confirm its structure without the need for prior isolation.
Development of Quantitative Analytical Assays
The development of a validated quantitative assay is essential for the quality control of this compound and for its determination in various samples. HPLC with UV detection is a common and reliable method for this purpose.
Method Validation: A quantitative HPLC method must be validated according to established guidelines to ensure its accuracy, precision, and reliability. Key validation parameters include:
Linearity: The method's linearity is established by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be close to 1.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. pharmaguideline.com These are typically determined based on the signal-to-noise ratio.
Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery is calculated. Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of this compound.
An example of validation data for a quantitative HPLC assay for this compound is presented in the interactive table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Intra-day Precision (RSD) | < 1.5% |
| Inter-day Precision (RSD) | < 2.0% |
Spectrophotometric Methods
Spectrophotometry, particularly in the infrared and ultraviolet-visible regions, offers valuable tools for the structural elucidation and, to some extent, quantification of this compound.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The nitrile group (C≡N) of this compound exhibits a characteristic sharp and intense absorption band in a relatively uncongested region of the IR spectrum. This distinct peak, typically appearing around 2250 cm⁻¹, serves as a clear indicator of the nitrile functionality. The C=C double bond in the hexene chain would also show a characteristic stretching vibration, albeit generally weaker than the nitrile stretch.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240 - 2260 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |
| C-H (sp²) | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
This table presents expected absorption ranges based on general principles of infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While not a spectrophotometric method in the traditional sense, NMR spectroscopy is indispensable for detailed structural analysis.
¹H NMR: The protons in the vicinity of the electron-withdrawing nitrile group and the phenyl group in this compound would exhibit distinct chemical shifts. Protons on the carbon adjacent to the nitrile group are expected to resonate in the 2-3 ppm region.
¹³C NMR: The carbon atom of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.
Chromatographic Quantification
Chromatographic techniques are the cornerstone for the separation, identification, and precise quantification of this compound, especially in complex mixtures.
Gas Chromatography (GC):
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent sensitivity and specificity. For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentrations.
Table 2: Illustrative Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides a hypothetical, yet typical, set of GC parameters for the analysis of a compound with the structural characteristics of this compound.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography is a versatile technique for the quantification of this compound, particularly for non-volatile samples or when derivatization is not desirable. A reversed-phase HPLC method, using a C18 or a cyano-modified column, would be a common approach. Detection is typically achieved using a UV detector, leveraging the ultraviolet absorbance of the phenyl group.
Table 3: Example High-Performance Liquid Chromatography Conditions for the Quantification of this compound
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
The conditions presented in this table are illustrative and would require optimization for a specific analytical method.
Environmental Fate and Degradation Studies in Controlled Systems
Photochemical Degradation Pathways
The photochemical degradation of 4-Methyl-6-phenylhex-3-enenitrile is anticipated to be influenced by the absorption of light by its unsaturated system, including the phenyl group and the carbon-carbon double bond. Photolysis, the decomposition of a compound by light, can proceed through direct or indirect mechanisms. nih.gov
Direct photolysis would involve the absorption of photons by the molecule itself, leading to excited states that can undergo various reactions. For unsaturated nitrogen-containing compounds, photolysis can lead to isomerization and cyclization reactions. acs.org In the case of this compound, this could result in the formation of various isomers or cyclized products. The presence of a phenyl group can also lead to photolytic reactions, including both heterolytic and homolytic bond cleavage. nih.gov
Indirect photolysis may occur in the presence of photosensitizers, which are substances that absorb light and then transfer the energy to the target molecule. In aquatic environments, naturally occurring substances like humic acids can act as photosensitizers, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen that can degrade organic compounds. nih.gov The photoperoxidation of unsaturated organic molecules is a known degradation pathway in the presence of oxygen and sensitizers. acs.org
Potential Photochemical Degradation Products of this compound
| Proposed Product Type | Potential Reaction Pathway | Reference |
|---|---|---|
| Geometric Isomers (cis/trans) | Isomerization around the C=C double bond upon light absorption. | acs.org |
| Cyclized Products | Intramolecular cyclization initiated by photoexcitation. | acs.org |
| Phenylated Byproducts | Fragmentation and rearrangement of the phenyl group. | nih.gov |
Chemical Degradation under Various Environmental Conditions
The chemical degradation of this compound in the environment would likely be dominated by hydrolysis of the nitrile group and oxidation of the aromatic ring and the unsaturated bond.
Hydrolysis: The hydrolysis of nitriles is a well-established chemical transformation that can occur under both acidic and alkaline conditions, typically requiring heat. chemguide.co.uk The reaction proceeds in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid or its corresponding salt. chemguide.co.uk
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, this would lead to 4-Methyl-6-phenylhex-3-enoic acid.
Under alkaline conditions, heating with a base like sodium hydroxide (B78521) solution results in the formation of the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification would be necessary to obtain the free carboxylic acid. chemguide.co.uk The hydrolysis of nitriles can also be facilitated by other reagents, such as barium hydroxide. google.com
Oxidation: Aromatic compounds and unsaturated systems can be degraded by chemical oxidation. nih.gov In an environmental context, this can be driven by strong oxidants or radical species. For instance, in-situ chemical oxidation (ISCO) is a remediation technique that uses oxidizing agents like hydrogen peroxide or persulfate to break down contaminants. nih.gov The oxidation of aromatic compounds can lead to a variety of breakdown products. nih.govrsc.org Supercritical water oxidation is another process that can decompose aromatic compounds. nih.gov Furthermore, water itself can act as an oxidant under certain catalytic conditions to convert organic compounds. acs.org The oxidation of the phenyl ring in this compound could lead to the formation of phenolic compounds, which could be further oxidized to ring-opened products. The carbon-carbon double bond is also susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage of the carbon chain.
Summary of Potential Chemical Degradation Pathways
| Degradation Type | Conditions | Primary Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | Heat, dilute acid (e.g., HCl) | 4-Methyl-6-phenylhex-3-enoic acid, Ammonium salt | chemguide.co.uk |
| Alkaline Hydrolysis | Heat, base (e.g., NaOH) | Sodium 4-Methyl-6-phenylhex-3-enoate, Ammonia | chemguide.co.uk |
Biotransformation Mechanisms in Model Systems (e.g., enzymatic degradation in vitro, not involving organisms)
The biotransformation of nitriles is a significant area of research, with enzymes offering a green chemistry alternative to harsh chemical hydrolysis. journals.co.zaacs.org The enzymatic degradation of nitriles primarily occurs through two pathways in model systems. cas.czfrontiersin.org
The first pathway involves nitrilases , which catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. cas.czresearchgate.net
The second pathway is a two-step process involving nitrile hydratases and amidases . Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. cas.czresearchgate.net
Numerous studies have demonstrated the in vitro enzymatic degradation of various aromatic and aliphatic nitriles. nih.govnih.gov For example, cell-free extracts of certain bacteria have been shown to convert benzonitrile (B105546) directly to benzoic acid. nih.gov The substrate specificity of these enzymes can vary, with some showing broad activity and others being more selective. nih.gov For instance, some nitrilases are specific for nitrile groups directly attached to a benzene (B151609) ring. nih.gov Given the structure of this compound, it is plausible that it could serve as a substrate for either nitrilases or nitrile hydratases. In vitro studies using purified enzymes or cell-free extracts are a common method to assess the potential for enzymatic degradation of a compound. core.ac.uk
Key Enzymatic Pathways for Nitrile Biotransformation
| Enzyme | Reaction Catalyzed | Products from this compound | Reference |
|---|---|---|---|
| Nitrilase | Nitrile → Carboxylic acid + Ammonia | 4-Methyl-6-phenylhex-3-enoic acid, Ammonia | cas.czresearchgate.net |
| Nitrile Hydratase | Nitrile → Amide | 4-Methyl-6-phenylhex-3-enamide | cas.czresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
